[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine is a chemical compound with the molecular formula C11H9Cl2NO3S and a molecular weight of 306.2 g/mol. This compound is characterized by the presence of a benzenesulfonamide core substituted with two chlorine atoms and a furanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a potential target for anticancer drug development.
Industry: It is used in the production of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The mechanism of action of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting carbonic anhydrase IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine can be compared with other benzenesulfonamide derivatives such as:
- p-Toluenesulfonamide
- Methanesulfonamide
- 4-Bromobenzenesulfonamide
- Naphthalene-2-sulfonamide
- N-methylbenzenesulfonamide
- o-Toluenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-Nitrobenzenesulfonamide
These compounds share a common benzenesulfonamide core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of both chlorine atoms and a furanylmethyl group, which contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H9Cl2NO3S |
---|---|
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
2,3-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |
InChI-Schlüssel |
GQUULNFQOMHTCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.